Cas no 13182-59-7 (4-methylsulfanylquinazoline)
4-methylsulfanylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4-methylsulfanylquinazoline
- 4-Methylthiochinazolin;4-Methylmercapto-chinazolin;4-methylthioquinazoline;
- STK506859
- 4-methylthioquinazoline
- 4-(methylsulfanyl)quinazoline
- 4-(Methylthio)quinazoline
- DTXSID00428129
- AKOS002324400
- DTXCID50378963
- 13182-59-7
- quinazoline, 4-methylthio-
- SCHEMBL1780458
-
- Inchi: 1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3
- InChI Key: COABNVNLVJLMAS-UHFFFAOYSA-N
- SMILES: S(C)C1=C2C=CC=CC2=NC=N1
Computed Properties
- Exact Mass: 176.04100
- Monoisotopic Mass: 176.04081944Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 51.1Ų
Experimental Properties
- PSA: 51.08000
- LogP: 2.35170
4-methylsulfanylquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207473-1g |
4-(Methylthio)quinazoline |
13182-59-7 | 97% | 1g |
$468 | 2021-08-04 | |
| Chemenu | CM207473-1g |
4-(Methylthio)quinazoline |
13182-59-7 | 97% | 1g |
$600 | 2024-08-02 |
4-methylsulfanylquinazoline Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-methylsulfanylquinazoline
Introduction to 4-methylsulfanylquinazoline (CAS No. 13182-59-7)
4-methylsulfanylquinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 13182-59-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a methylsulfanyl (–SMe) substituent in its structure introduces unique chemical and pharmacological properties, making it a subject of extensive research and development.
The molecular structure of 4-methylsulfanylquinazoline consists of a fused benzene and pyrimidine ring system, with the methylsulfanyl group attached at the 4-position of the quinazoline core. This structural motif is known to influence the compound's solubility, metabolic stability, and interaction with biological targets. The compound's chemical formula is C₈H₈NS, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. Such a composition allows for diverse functionalization possibilities, enabling chemists to modify its properties for specific applications.
In recent years, 4-methylsulfanylquinazoline has been studied for its potential role in drug discovery, particularly as a scaffold for developing novel bioactive molecules. Researchers have explored its derivatives as inhibitors of kinases and other enzymes involved in cancer pathways. The quinazoline scaffold is particularly relevant in oncology due to its ability to modulate signaling pathways that are dysregulated in malignant cells. Additionally, the methylsulfanyl group may enhance binding affinity to target proteins by participating in hydrogen bonding or hydrophobic interactions.
One of the most compelling aspects of 4-methylsulfanylquinazoline is its versatility in medicinal chemistry. The quinazoline core can be further functionalized to create libraries of compounds with tailored pharmacological profiles. For instance, researchers have synthesized analogs that exhibit inhibitory activity against tyrosine kinases, which are critical targets in the treatment of various cancers. The introduction of sulfur into the molecule may also contribute to its bioactivity by influencing redox processes or metal chelation capabilities.
Recent studies have highlighted the synthetic pathways for 4-methylsulfanylquinazoline, emphasizing its accessibility through multi-step organic transformations. One such method involves the condensation of 2-aminothiophenol with formamide derivatives, followed by cyclization under controlled conditions. These synthetic routes are optimized for yield and purity, ensuring that researchers can obtain high-quality starting materials for further derivatization. The compound's stability under various storage conditions also makes it a practical choice for industrial-scale production.
The pharmacokinetic properties of 4-methylsulfanylquinazoline have been evaluated in preclinical studies to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest that the compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Furthermore, preliminary toxicity studies indicate that it demonstrates low acute toxicity at tested doses, although further long-term evaluations are necessary to fully understand its safety profile.
From a computational chemistry perspective, 4-methylsulfanylquinazoline has been subjected to molecular docking simulations to predict its binding interactions with biological targets. These simulations have provided insights into how the methylsulfanyl group influences binding affinity and selectivity. For example, computational models suggest that this moiety may enhance interactions with aromatic residues in protein active sites, thereby improving drug efficacy. Such findings guide experimental efforts toward designing more potent derivatives.
The role of sulfur-containing heterocycles like 4-methylsulfanylquinazoline in medicinal chemistry cannot be overstated. Sulfur atoms are known to enhance bioactivity by participating in various chemical reactions within biological systems. In quinazoline derivatives, sulfur can act as a bridge between different functional groups or as part of reactive centers that modulate enzyme activity. This unique property makes sulfur-rich compounds attractive candidates for drug development.
Industrial applications of 4-methylsulfanylquinazoline are emerging beyond academic research. Pharmaceutical companies are exploring its use as an intermediate in synthesizing lead compounds for clinical trials. The compound's well-documented synthetic pathways and favorable physicochemical properties make it an ideal candidate for large-scale production processes. Additionally, collaborations between academia and industry are fostering innovations in quinazoline-based drug discovery.
The future directions for research on 4-methylsulfanylquinazoline include exploring its potential in treating neurological disorders and infectious diseases. Preliminary data suggest that quinazoline derivatives may modulate neurotransmitter systems or exhibit antiviral properties. As our understanding of disease mechanisms advances, compounds like 4-methylsulfanylquinazoline will play a crucial role in developing targeted therapies.
In conclusion,4-methylsulfanylquinazoline (CAS No. 13182-59-7) represents a promising candidate for pharmaceutical development due to its structural versatility and biological activity. Its role as a scaffold for drug discovery continues to be refined through interdisciplinary research efforts involving organic synthesis, computational modeling, and preclinical testing. As scientists uncover new therapeutic applications for this compound,4-methylsulfanylquinazoline is poised to make significant contributions to modern medicine.
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